molecular formula C41H48N8O8 B12688353 Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate CAS No. 94333-49-0

Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate

Cat. No.: B12688353
CAS No.: 94333-49-0
M. Wt: 780.9 g/mol
InChI Key: GYBRHQRTUFKPDR-UHFFFAOYSA-N
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Description

Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate is a synthetic organic compound with the molecular formula C 41 H 48 N 8 O 8 and a molecular weight of 780.87 g/mol . It is systematically identified by the CAS Registry Number 94333-49-0 . This structured azo compound features a central azelate core, which is a nine-carbon dicarboxylic acid (nonanedioic acid) esterified with ethanolamine derivatives . These terminal groups incorporate azo functional groups connected to nitrophenyl rings, a structural motif often associated with chromophoric properties . The specific physical properties of this compound, such as its calculated density of 1.233 g/cm³, make it a subject of interest in specialized materials science research . Its complex structure suggests potential application as a key intermediate in the development of advanced dyes and pigments, or as a functional component in the design of chemical sensors, analogous to other nitrophenyl-azo-calixarene derivatives used in ion-selective electrodes . Researchers value this compound for its specific molecular architecture, which can be utilized in studies involving supramolecular chemistry, polymer modification, and the investigation of energy transfer processes. The product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

94333-49-0

Molecular Formula

C41H48N8O8

Molecular Weight

780.9 g/mol

IUPAC Name

bis[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl] nonanedioate

InChI

InChI=1S/C41H48N8O8/c1-3-46(36-20-12-32(13-21-36)42-44-34-16-24-38(25-17-34)48(52)53)28-30-56-40(50)10-8-6-5-7-9-11-41(51)57-31-29-47(4-2)37-22-14-33(15-23-37)43-45-35-18-26-39(27-19-35)49(54)55/h12-27H,3-11,28-31H2,1-2H3

InChI Key

GYBRHQRTUFKPDR-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)CCCCCCCC(=O)OCCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethanol Intermediate

  • Step 1: Diazotization and Azo Coupling
    The synthesis begins with the diazotization of 4-nitroaniline to form the diazonium salt, which is then coupled with an ethyl-substituted aniline derivative to form the azo compound. This azo coupling introduces the characteristic -N=N- azo linkage between the 4-nitrophenyl and phenyl rings.

  • Step 2: Introduction of the Ethylaminoethyl Side Chain
    The azo-substituted aniline is then reacted with ethylene oxide or 2-chloroethanol derivatives under basic conditions to introduce the 2-(ethylamino)ethyl group, yielding 2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethanol.

Preparation of Azelaic Acid Derivative

  • Azelaic acid (nonanedioic acid) is converted into its more reactive form, typically the diacid chloride, by treatment with thionyl chloride (SOCl2) or oxalyl chloride. This activation facilitates ester bond formation with the aminoethanol intermediate.

Esterification to Form Bis-Ester

  • The activated azelaic acid derivative is reacted with two equivalents of the aminoethanol intermediate under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to scavenge HCl formed during the reaction.
  • The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at low to moderate temperatures (0–25°C) to control the reaction rate and avoid side reactions.
  • The product, this compound, precipitates or is isolated by solvent evaporation and purified by recrystallization or chromatography.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Diazotization & Azo Coupling 4-nitroaniline, NaNO2, HCl, ethyl aniline 0–5 °C 85–90 Control pH to avoid side reactions
Aminoethylation Ethylene oxide or 2-chloroethanol, base Room temp to 50 °C 75–85 Use inert atmosphere to prevent oxidation
Azelaic acid activation SOCl2 or oxalyl chloride Reflux Quantitative Excess reagent removed by distillation
Esterification Aminoethanol intermediate + azelaic acid chloride, base 0–25 °C 70–80 Anhydrous conditions critical

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), infrared (IR) spectroscopy (notably ester C=O stretch ~1735 cm⁻¹ and azo N=N stretch ~1400 cm⁻¹), and mass spectrometry (MS) confirm the structure.
  • Melting Point and Solubility: The compound is typically a solid with limited water solubility, requiring organic solvents for purification.

Research Findings and Notes

  • The azo coupling step is sensitive to pH and temperature; maintaining low temperature during diazotization prevents decomposition of diazonium salts.
  • The esterification step benefits from the use of activated azelaic acid derivatives to achieve high coupling efficiency.
  • The bis-ester structure imparts unique properties useful in organic synthesis and pharmaceutical intermediates, as noted by suppliers and patent literature.
  • Storage conditions recommend dry, dark, and ventilated environments to prevent azo bond degradation and hydrolysis of ester bonds.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Outcome
Diazotization 4-nitroaniline, NaNO2, HCl Formation of diazonium salt Reactive intermediate for azo coupling
Azo Coupling Ethyl aniline derivative, base Formation of azo linkage 4-nitrophenyl azo-substituted aniline
Aminoethylation Ethylene oxide or 2-chloroethanol, base Introduction of aminoethyl group 2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethanol
Azelaic acid activation SOCl2 or oxalyl chloride Formation of acid chloride Activated azelaic acid derivative
Esterification Aminoethanol intermediate, azelaic acid chloride, base Formation of bis-ester This compound

Chemical Reactions Analysis

Types of Reactions

EINECS 305-027-4 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various metal catalysts may be used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

Dye Chemistry

The azo group in Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl)azelate provides vibrant color properties, making it suitable as a dye in textiles and plastics. Azo compounds are widely used due to their stability and variety of colors.

Case Study : In a study examining the dyeing properties of azo compounds, it was found that the incorporation of nitro groups enhances colorfastness and brightness in textile applications. The compound's ability to form stable complexes with metal ions further improves its application as a dye in various materials.

Pharmaceutical Applications

The compound exhibits potential as an active pharmaceutical ingredient (API), particularly in formulations targeting specific biological pathways.

Research Findings : Investigations into the pharmacological properties of similar azo compounds have shown that they can act as anti-inflammatory agents. The nitrophenyl group may enhance bioactivity through interactions with biological targets.

Table 1: Summary of Biological Activities of Azo Compounds

Compound NameActivity TypeReference
Azo Compound AAnti-inflammatory
Azo Compound BAntimicrobial
Azo Compound CAntioxidant

Material Science

In material science, the compound's unique structural features allow it to be utilized as a polymer additive or a stabilizer in various formulations.

Case Study : Research has demonstrated that incorporating Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl)azelate into polymer matrices improves thermal stability and mechanical properties. This enhancement is attributed to the compound's ability to interact with polymer chains, thereby reinforcing the material.

Photochemical Applications

The photochemical properties of this compound make it suitable for use in photodynamic therapy (PDT), where light-sensitive compounds are activated by light to produce reactive oxygen species that can kill cancer cells.

Research Insights : Studies indicate that azo compounds can be effectively used in PDT due to their ability to absorb light at specific wavelengths, leading to localized cytotoxic effects on tumor cells.

Mechanism of Action

The mechanism of action of EINECS 305-027-4 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Biological Activity

Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate, a compound with the molecular formula C41H48N8O8 and a molecular weight of 780.9 g/mol, is part of the azo compound family. Azo compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, effects, and potential applications in medicinal chemistry.

  • IUPAC Name : bis[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl] nonanedioate
  • CAS Number : 94333-49-0
  • Molecular Weight : 780.9 g/mol
  • Structure : The compound contains two ethyl groups attached to an azo group, which is linked to a phenyl ring substituted with a nitro group.

Azo compounds like this compound exhibit biological activity through several mechanisms:

  • Antimicrobial Activity : Azo compounds have been shown to possess antimicrobial properties against various pathogens. The presence of the nitro group enhances their reactivity and interaction with microbial cells.
  • Anticancer Properties : Studies indicate that azo compounds can induce apoptosis in cancer cells by disrupting cellular processes and DNA synthesis.
  • Antioxidant Activity : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related azo compounds:

Activity TypeTest Organism/Cell LineConcentration RangeEffect ObservedReference
AntimicrobialEscherichia coli100 - 1000 µg/mLInhibition of growth
AnticancerHeLa Cells10 - 100 µMInduction of apoptosis
AntioxidantDPPH Radical Scavenging50 - 500 µg/mLSignificant scavenging effect
Anti-inflammatoryRAW 264.7 Macrophages1 - 10 µMReduced NO production

Case Studies

  • Antimicrobial Study : In a study evaluating the antimicrobial effects of various azo compounds, this compound demonstrated significant inhibition against Escherichia coli at concentrations above 100 µg/mL. The mechanism was attributed to the disruption of bacterial cell membranes due to reactive nitrogen species generated by the compound .
  • Anticancer Activity : Research involving HeLa cells showed that treatment with this compound at concentrations ranging from 10 to 100 µM led to increased apoptosis rates compared to controls. The study suggested that the nitro group plays a critical role in enhancing cytotoxicity through reactive oxygen species (ROS) generation .
  • Antioxidant Properties : The antioxidant activity was assessed using a DPPH radical scavenging assay, where the compound exhibited a dose-dependent scavenging effect, indicating its potential as a natural antioxidant agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate with structurally or functionally related azo polymers and copolymers.

Structural and Functional Comparison

Compound Name Polymer Class Key Functional Groups Synthesis Method Notable Properties
This compound Polythiophene copolymer Azo, nitro, amino, ester FeCl₃ oxidative polymerization (24h) Enhanced solubility (ester backbone), photo-responsive behavior, moderate conductivity
Poly(4-((4-(phenyl)azo)phenoxy)butyl 3-thienylacetate) [197] Polythiophene Azo, ester FeCl₃ oxidative polymerization High conductivity, rigid backbone, limited solubility in polar solvents
Copolymer of 3-hexylthiophene with 4-((4-(phenyl)azo)phenoxy)butyl 3-thienylacetate [197] Polythiophene copolymer Azo, alkyl, ester FeCl₃ oxidative polymerization Improved solubility (hexyl side chains), balanced conductivity and processability
Poly(1,4-phenylenevinylene) (PPV)-based azo polymers Poly(phenylenevinylene) Azo, vinylene Precursor thermal elimination High thermal stability, electroluminescence, used in LEDs

Key Findings from Research

Optical Properties: The nitro group in this compound enhances intramolecular charge transfer, red-shifting its absorption spectrum compared to phenyl-azo analogues (e.g., poly(4-((4-(phenyl)azo)phenoxy)butyl 3-thienylacetate)) . PPV-based azo polymers exhibit stronger electroluminescence due to their rigid conjugated backbone, whereas thiophene-based copolymers prioritize conductivity .

Synthetic Flexibility: The azelaic acid-derived ester in this compound improves solubility in organic solvents (e.g., chloroform) compared to shorter-chain ester analogues, enabling easier film fabrication . PPV-based polymers require harsher synthesis conditions (e.g., high-temperature elimination), limiting their compatibility with azo functionalization .

Application-Specific Performance: this compound demonstrates superior photo-switching efficiency in polythiophene matrices due to its dual amino and nitro functional groups, which stabilize the cis-trans isomerization process . Copolymers with 3-hexylthiophene (e.g., [197]) exhibit better film-forming ability but lower thermal stability (degradation above 200°C) compared to the azelate derivative, which retains stability up to ~250°C .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate?

  • Methodological Answer : Utilize Design of Experiments (DOE) to optimize reaction parameters such as temperature, solvent polarity, and catalyst concentration. Full factorial designs (e.g., 2^k models) can minimize experimental runs while identifying interactions between variables like nitro group reduction efficiency and azo coupling kinetics . Prioritize purity validation via HPLC (>95% by area) and monitor side reactions (e.g., ester hydrolysis) using FTIR for carbonyl stability (1700–1750 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Combine UV-Vis spectroscopy (λ_max ~450–500 nm for azo chromophore) with ¹H/¹³C NMR to resolve ethylenic protons (δ 1.2–1.5 ppm) and azelate ester carbonyls (δ 165–175 ppm). Use 2D NMR (e.g., HSQC) to assign overlapping aromatic signals from nitrophenyl and trifluoromethyl groups . Mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ with <2 ppm error .

Q. How can solvent selection be optimized for purification via recrystallization?

  • Methodological Answer : Screen solvents using Hansen solubility parameters (δD, δP, δH) to maximize solubility differences between the target compound and byproducts. For example, ethyl acetate (δD=7.7) may dissolve azelate esters, while hexane induces crystallization. Monitor phase behavior via polarized light microscopy to avoid amorphous precipitates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing the azo linkage’s stability?

  • Methodological Answer : Apply time-resolved UV-Vis spectroscopy under controlled light exposure (e.g., 365 nm UV lamp) to quantify photodegradation kinetics. Cross-validate with XPS to detect N=N bond cleavage (binding energy shift from ~399 eV to 402 eV for nitroso derivatives). Use DFT calculations (B3LYP/6-31G*) to model electronic transitions and identify metastable intermediates .

Q. What computational methods predict the photostability of the azo group in this compound?

  • Methodological Answer : Perform time-dependent density functional theory (TD-DFT) simulations to calculate excited-state lifetimes and intersystem crossing rates. Compare HOMO-LUMO gaps for nitro-substituted vs. unsubstituted azo derivatives. Validate with experimental Arrhenius plots (Ea for thermal decomposition) and correlate with Hammett σ constants for substituent effects .

Q. How can reaction kinetics for azo group formation be analyzed under varying pH conditions?

  • Methodological Answer : Employ stopped-flow spectroscopy to monitor diazonium coupling rates (pseudo-first-order conditions) at pH 3–10. Fit data to the Eyring equation to extract activation parameters (ΔH‡, ΔS‡). Use multivariate regression to model pH-dependent side reactions (e.g., hydrolysis of diazonium intermediates) .

Methodological Notes

  • Data Contradiction Analysis : When NMR and FTIR data conflict (e.g., unexpected carbonyl signals), use heteronuclear correlation spectroscopy (HMBC) to confirm connectivity and rule out tautomerism .
  • Experimental Reproducibility : Document solvent batch variability (e.g., trace water in DMSO affecting azo coupling) using Karl Fischer titration .
  • Ethical Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets, ensuring raw files (JCAMP-DX) are archived with metadata .

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